Yttrium trihydride

Optoelectronic materials Switchable mirrors Metal–insulator transition

Yttrium trihydride (YH₃, CAS 13598-57-7, molecular weight 91.93 g·mol⁻¹) is the fully hydrogenated trihydride phase within the yttrium–hydrogen binary system, belonging to the class of rare-earth metal hydrides. At ambient conditions, YH₃ adopts a hexagonal close-packed (HCP) HoH₃-type crystal structure and is a semiconductor with an experimentally determined optical band gap in the range of 2.5–2.6 eV, in contrast to the metallic, face-centred cubic (FCC) dihydride phase YH₂.

Molecular Formula H3Y
Molecular Weight 91.93 g/mol
CAS No. 13598-57-7
Cat. No. B080659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium trihydride
CAS13598-57-7
SynonymsYttrium
Molecular FormulaH3Y
Molecular Weight91.93 g/mol
Structural Identifiers
SMILES[H-].[H-].[H-].[Y+3]
InChIInChI=1S/Y.3H/q+3;3*-1
InChIKeyVWQVUPCCIRVNHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in hot H2O (NIOSH, 2016)
Decomposes in water
Soluble in dilute acids and potassium hydroxide solution
Soluble in hot H2O

Yttrium Trihydride (YH₃, CAS 13598-57-7): Baseline Identity and Physicochemical Classification for Procurement Assessment


Yttrium trihydride (YH₃, CAS 13598-57-7, molecular weight 91.93 g·mol⁻¹) is the fully hydrogenated trihydride phase within the yttrium–hydrogen binary system, belonging to the class of rare-earth metal hydrides [1]. At ambient conditions, YH₃ adopts a hexagonal close-packed (HCP) HoH₃-type crystal structure and is a semiconductor with an experimentally determined optical band gap in the range of 2.5–2.6 eV, in contrast to the metallic, face-centred cubic (FCC) dihydride phase YH₂ [2]. Its intrinsic gravimetric hydrogen capacity is 3.29 wt% (stoichiometric), corresponding to three hydrogen atoms per yttrium atom, which yields a calculated volumetric hydrogen density of approximately 131 kg H₂·m⁻³ based on a bulk density of ~3.94 g·cm⁻³ [1]. These fundamental properties position YH₃ at the intersection of solid-state hydrogen storage, switchable-mirror optoelectronics, and high-temperature neutron moderation research.

Why Yttrium Trihydride Cannot Be Interchanged with Yttrium Dihydride or Other Rare-Earth Trihydrides in Critical Specifications


Yttrium trihydride is not functionally interchangeable with its closest in-class relatives—even its own lower hydride, yttrium dihydride (YH₂)—because the transition from the metallic YH₂ phase to the semiconducting YH₃ phase involves a discontinuous electronic structure change: YH₂ exhibits metallic character (0 eV band gap) while YH₃ possesses an experimentally measured optical band gap of 2.5–2.6 eV [1]. This metal–insulator transition is the physical basis for YH₃'s switchable-mirror functionality, a property entirely absent in YH₂. Furthermore, among rare-earth trihydrides, YH₃ is distinguished from lanthanum trihydride (LaH₃) by its hexagonal (HCP) ambient-pressure structure versus LaH₃'s FCC lattice, and from scandium trihydride (ScH₃) by a substantially larger band gap (2.5–2.6 eV vs ~1.7 eV) [2]. Even within moderator applications, the thermal dehydrogenation stability of yttrium hydride markedly exceeds that of zirconium hydride (ZrH₂), with hydrogen desorption from yttrium hydride commencing at approximately 800–900 °C versus substantially lower onset temperatures for ZrH₂ [3]. These quantifiable divergences in electronic, structural, thermal, and optical behaviour mean that procurement specifications targeting a specific hydride phase or performance metric cannot be satisfied by casual class-level substitution.

Quantitative Differential Evidence for Yttrium Trihydride (YH₃, CAS 13598-57-7) Against Closest Comparators


Metal–Insulator Transition: Experimentally Determined Optical Band Gap of YH₃ vs YH₂

YH₃ is a semiconductor with an experimentally measured optical band gap of 2.5–2.6 eV, whereas YH₂ is fully metallic with zero band gap. This was directly established via soft X-ray emission and absorption spectroscopy in a head-to-head measurement of Y metal, YH₂, and YH₃-δ [1]. The 2.5 eV gap is corroborated by independent UV–vis spectrometry measurements on HCP-YH₃ (2.2 eV) and FCC-YH₃ (2.45 eV) [2].

Optoelectronic materials Switchable mirrors Metal–insulator transition

Thermal Dehydrogenation Stability: Yttrium Hydride vs Zirconium Hydride

The thermal dehydrogenation of yttrium hydride (YH₁.₇₅₆) was directly compared with zirconium hydride via thermogravimetry-differential scanning calorimetry-thermal desorption spectroscopy (TG-DSC-TDS) and temperature programmed desorption (TPD). Hydrogen desorption from yttrium hydride begins at approximately 800–900 °C, with intense hydrogen release occurring around 900–1100 °C [1]. The study explicitly reports that yttrium hydride exhibits 'much higher thermal stability than zirconium hydride' [1]. The apparent activation energy for dehydrogenation was calculated by Kissinger's method as 412.98 ± 1.19 kJ/mol H₂ [1].

Neutron moderator materials High-temperature nuclear reactors Thermal stability

Tunable Thermodynamic Destabilization: YH₂ ↔ YH₃ Equilibrium Pressure Range vs Undoped YH₃

The equilibrium hydrogen pressure of the YH₂ ↔ YH₃ transition can be rationally and continuously tuned from 10⁻¹ mbar to 10⁴ mbar (five orders of magnitude) at room temperature by varying the zirconium concentration from 0 to 13 at.% in the yttrium matrix [1]. This elastic-strain-mediated destabilization arises from lattice compression of the yttrium host by substitutional Zr, maintained through (de)hydrogenation cycles. The resulting continuous and wide-range pressure tunability enabled demonstration of a hydrogen sensor that indicates ambient hydrogen pressure over four orders of magnitude by an eye-visible colour change [1].

Hydrogen sensing Switchable mirrors Thermodynamic tuning

Bulk Modulus Enhancement: YH₃ vs Pure Yttrium Metal

X-ray diffraction studies on bulk yttrium trihydride in a diamond anvil cell determined equations of state for both the hexagonal (HCP) and cubic (FCC) YH₃ phases up to 25 GPa. The bulk modulus of YH₃ was found to be approximately four times larger than that of pure yttrium metal [1]. A subsequent, independent synchrotron XRD study under hydrostatic pressure determined the bulk modulus B₀ of hexagonal YH₃ as 71.9 GPa, which lies within the range reported for other rare-earth metal trihydrides with hexagonal structures [2].

High-pressure physics Mechanical properties Structural integrity

Optical Band Gap Differentiation: YH₃ vs Scandium Trihydride (ScH₃)

YH₃ and ScH₃ are both semiconducting rare-earth trihydrides with hexagonal structures at ambient pressure, but their optical band gaps differ substantially. YH₃ possesses an experimentally determined band gap of 2.5–2.6 eV [1], while ScH₃ exhibits a significantly smaller gap of approximately 1.7 eV, as determined by visible absorption spectroscopy under ambient conditions [2]. The 0.8–0.9 eV difference (corresponding to ~200 nm shift in absorption edge from ~470 nm for YH₃ to ~730 nm for ScH₃) means these two trihydrides address distinct spectral regions for optoelectronic applications.

Photovoltaic materials Band gap engineering Rare-earth hydrides

Volumetric Hydrogen Density: YH₃ vs Benchmark Hydrogen Storage Hydrides

YH₃, with a bulk density of 3.94 g·cm⁻³ [1] and a stoichiometric hydrogen mass fraction of 3.29 wt%, yields a calculated volumetric hydrogen density of approximately 131 kg H₂·m⁻³. This places YH₃ among the highest volumetric hydrogen density materials known: it significantly exceeds liquid hydrogen (70.8 kg·m⁻³ at 20 K) and magnesium hydride MgH₂ (~110 kg·m⁻³), and approaches the record value of 150 kg·m⁻³ held by the complex hydride Mg₂FeH₆ [2]. Unlike MgH₂ and Mg₂FeH₆, however, YH₃ combines this high volumetric density with the unique metal–insulator switching functionality.

Solid-state hydrogen storage Volumetric capacity Compact energy systems

Evidence-Backed Procurement and Application Scenarios for Yttrium Trihydride (YH₃, CAS 13598-57-7)


Switchable Mirror and Smart Window Coatings Requiring Guaranteed YH₃ Phase Purity

The metal–insulator transition from metallic YH₂ (0 eV gap) to semiconducting YH₃ (2.5–2.6 eV gap) is the mechanism enabling optical switching from reflective to transparent states [1]. Procurement for gasochromic or electrochromic smart windows must specify YH₃ stoichiometric integrity, as any residual YH₂ phase introduces metallic absorption that degrades transparency—Pd-capped YH₃ films with metallic inclusions can absorb up to 80% of incident light even at photon energies below the band gap [2]. The experimental band gap range of 2.2–2.7 eV (depending on polycrystallinity and hydrogen stoichiometry) should be verified via UV–vis spectrometry upon receipt [1].

High-Temperature Neutron Moderator for Compact Microreactors and Space Nuclear Power

Yttrium hydride's hydrogen desorption onset at ~800–900 °C (versus substantially lower temperatures for ZrH₂) directly supports moderator service life in high-temperature thermal neutron spectrum reactors operating above 600 °C [3]. The high volumetric hydrogen density (~131 kg H₂·m⁻³) enables compact core designs critical for space and mobile reactor platforms [4]. Procurement specifications should confirm the H/Y ratio (targeting near-stoichiometric trihydride for maximum hydrogen inventory) and verify phase composition via XRD to ensure the absence of α-Y metal domains that reduce moderating efficiency.

Wide-Range Visual-Readout Hydrogen Gas Sensors

The demonstrated ability to tune the YH₂ ↔ YH₃ equilibrium pressure over five orders of magnitude (10⁻¹ to 10⁴ mbar) by Zr doping (0–13 at.%) enables a single sensor platform to detect hydrogen across four orders of magnitude of ambient pressure via eye-visible colour change [5]. For sensor procurement, the Zr doping level must be specified to match the target pressure detection range, and film quality must be validated to ensure reversible, hysteresis-free optical switching over the intended operating cycle count.

High-Volumetric-Density Solid-State Hydrogen Storage for Volume-Constrained Systems

YH₃'s calculated volumetric hydrogen density of ~131 kg H₂·m⁻³ exceeds that of liquid hydrogen (70.8 kg·m⁻³) by 85% and surpasses MgH₂ (~110 kg·m⁻³) by 19%, approaching the record value of Mg₂FeH₆ (150 kg·m⁻³) [4]. When YH₃ is deployed as a catalyst promoter (e.g., Pd/Al₂O₃-YH₃) for liquid organic hydrogen carriers such as N-ethylcarbazole, a reversible storage capacity of >5.5 wt% below 473 K has been demonstrated—the best performance reported among all catalysts tested for this carrier system [6]. Procurement evaluations should weigh the trade-off between YH₃'s moderate gravimetric capacity (3.29 wt% intrinsic) and its exceptional volumetric density, especially for submarine, portable fuel cell, and stationary compact storage where footprint is the binding constraint.

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